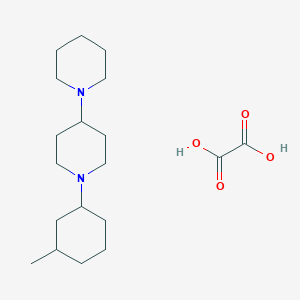
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate, also known as 3-MeO-PCMo, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of PCP and is structurally similar to other dissociative drugs such as ketamine and DXM. 3-MeO-PCMo has been studied extensively for its potential use in scientific research and has shown promising results in various areas.
作用机制
The mechanism of action of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate is similar to other dissociative drugs. It acts as an NMDA receptor antagonist, which leads to the inhibition of glutamate neurotransmission. This results in a dissociative state and a reduction in pain perception. Additionally, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been shown to have some affinity for other receptors such as the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate are not fully understood. However, it has been shown to induce a dissociative state and a reduction in pain perception. It has also been shown to have some antidepressant and anxiolytic effects, although further research is needed to fully understand these effects.
实验室实验的优点和局限性
One advantage of using 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate in lab experiments is its relatively low toxicity compared to other dissociative drugs such as PCP and ketamine. Additionally, its easy synthesis process makes it accessible for researchers. However, one limitation is its limited availability, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate. One potential area of research is its potential use as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors such as the sigma-1 receptor and the serotonin transporter. Finally, more research is needed to fully understand its potential therapeutic applications and its safety profile.
In conclusion, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate is a promising compound for scientific research. Its potential use in neuropharmacology, behavioral studies, and anesthesia research makes it an important compound for researchers to study. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate involves the reaction of 3-methylcyclohexanone with piperidine and subsequently with oxalic acid. The resulting compound is then purified through recrystallization. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been studied extensively for its potential use in scientific research. It has shown promising results in various areas such as neuropharmacology, behavioral studies, and anesthesia research. In neuropharmacology, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
属性
IUPAC Name |
1-(3-methylcyclohexyl)-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2.C2H2O4/c1-15-6-5-7-17(14-15)19-12-8-16(9-13-19)18-10-3-2-4-11-18;3-1(4)2(5)6/h15-17H,2-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILWCUJUOAKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

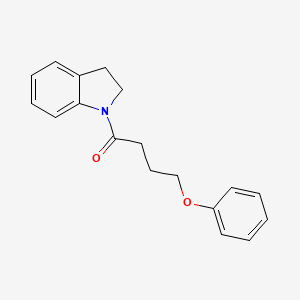
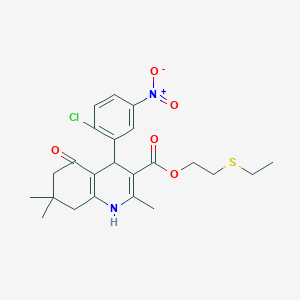
![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
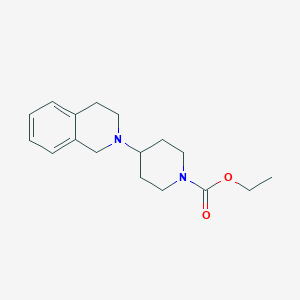
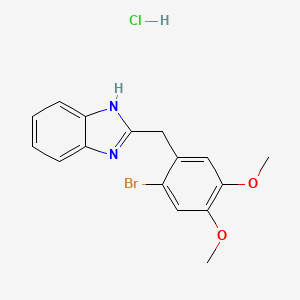
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)